CHA vs. CPA: Direct A1 Receptor Binding Affinity Comparison
CHA is approximately twofold less potent than CPA in displacing [3H]-CPA from rat brain A1 receptors, as measured by dissociation constants [1]. This direct comparison provides a clear quantitative benchmark for selecting between these two A1 agonists based on the required potency for receptor occupancy.
| Evidence Dimension | A1 Receptor Affinity (Displacement of [3H]-CPA) |
|---|---|
| Target Compound Data | Ki = 0.96 nM (calculated from Kd of CPA [0.48 nM] and CHA being 2-fold less active) |
| Comparator Or Baseline | N6-Cyclopentyladenosine (CPA): Kd = 0.48 nM |
| Quantified Difference | CHA is 2-fold less potent than CPA |
| Conditions | Rat brain membrane binding assay; [3H]-CPA as radioligand |
Why This Matters
This direct affinity comparison informs precise dose selection when differentiating between CHA and CPA for A1 receptor-mediated studies.
- [1] Bruns RF, Lu GH, Pugsley TA. Evaluation of the binding of the A-1 selective adenosine radioligand, cyclopentyladenosine (CPA), to rat brain tissue. Naunyn Schmiedebergs Arch Pharmacol. 1986;332(2):179-183. View Source
